molecular formula C10H10BrFO B2917415 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane CAS No. 2171854-01-4

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane

Cat. No.: B2917415
CAS No.: 2171854-01-4
M. Wt: 245.091
InChI Key: OIACHCSKKURNGP-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is a substituted oxetane derivative characterized by a four-membered oxetane ring with a methyl group and a 4-bromo-3-fluorophenyl substituent at the 2-position. Oxetanes are strained ethers known for their utility in medicinal chemistry as bioisosteres and intermediates in organic synthesis.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-methyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIACHCSKKURNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with suitable reagents to form the oxetane ring. One common method involves the use of malononitrile and a base such as sodium ethoxide in a solvent like ethanol. The reaction mixture is stirred at room temperature and then heated to reflux to promote decarboxylation, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxetane derivatives.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or agrochemicals. Generally, the compound may interact with enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Structural Analogues in the Oxetane Family

The following table summarizes key oxetane derivatives and their properties:

Compound Name CAS Number Molecular Formula Substituents on Phenyl Ring Molecular Weight Key Features Reference
2-(4-Bromo-3-fluorophenyl)-2-methyloxetane Not explicitly listed C₁₀H₁₀BrFO 4-Bromo, 3-fluoro ~257.1 g/mol Dual halogenation for enhanced reactivity Inferred
3-(4-Bromophenyl)-3-methyloxetane 872882-97-8 C₁₀H₁₁BrO 4-Bromo 227.10 g/mol Single bromine; para-substitution
3-(3-Bromophenyl)-3-methyloxetane 1123172-43-9 C₁₀H₁₁BrO 3-Bromo 227.10 g/mol Meta-bromine; steric effects
2-(4-Fluorophenyl)-2-methyloxetane N/A C₁₀H₁₁FO 4-Fluoro 166.19 g/mol Smaller halogen; electron-withdrawing

Key Observations:

  • Halogen Effects: Bromine’s bulkiness and polarizability increase steric hindrance and reactivity compared to fluorine. The dual halogenation (Br and F) in the target compound may improve binding affinity in drug design compared to mono-halogenated analogues .
  • Substituent Position : The 3-fluoro substituent in the target compound introduces ortho/para-directing effects, contrasting with the purely para-directing 4-bromo group in 3-(4-Bromophenyl)-3-methyloxetane. This difference impacts regioselectivity in further functionalization .

Functional Group Variations: Oxetane vs. Ester Derivatives

Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9) shares the same aromatic substituents as the target compound but replaces the oxetane ring with an acetate ester. Key differences include:

  • Molecular Weight : The ester derivative (247.06 g/mol) is lighter than the oxetane (257.1 g/mol) due to the absence of the oxygen-containing ring .
  • Reactivity : The oxetane’s ring strain enhances its susceptibility to nucleophilic attack, whereas the ester group is more prone to hydrolysis or transesterification .
  • Applications : Oxetanes are preferred in medicinal chemistry for metabolic stability, while esters serve as intermediates in synthesis (e.g., API production) .

NMR Comparison :

  • 2-(4-Fluorophenyl)-2-methyloxetane ():
    • ¹H NMR: δ 7.45–7.31 (m, 2H, aromatic), 1.72 (s, 3H, CH₃).
  • Hypothesized Data for Target Compound :
    • Bromine’s deshielding effect would shift aromatic protons downfield, while fluorine’s electronegativity alters coupling patterns in the meta position .

Biological Activity

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a methyloxetane ring substituted with a 4-bromo-3-fluorophenyl group. Its molecular formula is C10H10BrFC_{10}H_{10}BrF, and it exhibits unique chemical properties that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

  • Enzyme Inhibition : The compound is investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with certain receptors in the body, influencing signal transduction pathways crucial for cellular responses.

The biological activity of this compound primarily revolves around two mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate interaction and thereby inhibiting their function. This mechanism is particularly relevant in the context of cancer therapy and metabolic disorders.
  • Receptor Interaction : It may mimic or block natural ligands at receptor sites, affecting downstream signaling pathways. This property makes it a candidate for neurological applications where receptor modulation is essential.

In Vitro Studies

Several studies have evaluated the compound's biological activity through in vitro assays:

  • Enzyme Activity Assays : Inhibition assays demonstrated that this compound effectively inhibits certain enzymes at micromolar concentrations, suggesting a promising therapeutic index .
  • Cell Proliferation Studies : In cell line studies, the compound showed significant effects on cell proliferation rates, particularly in cancer cell lines, indicating potential anti-cancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and fluorine substituents can significantly alter the biological activity of the compound:

SubstituentEffect on Activity
BromineEnhances enzyme inhibition
FluorineModulates receptor binding affinity

These findings suggest that careful tuning of substituents can optimize the compound's efficacy.

Pharmacological Applications

Given its biological activity, this compound is being explored for various pharmacological applications:

  • Cancer Therapy : Its enzyme inhibition properties make it a candidate for developing new anti-cancer drugs.
  • Neurological Disorders : Potential as a modulator for neurotransmitter receptors could lead to new treatments for conditions such as depression or anxiety.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane, and how can reaction conditions be optimized?

  • Synthetic Challenges : The steric hindrance from the 2-methyl group on the oxetane ring and the electron-withdrawing bromo/fluoro substituents on the phenyl ring can reduce reaction yields.
  • Optimization Strategies :

  • Use directing groups (e.g., Lewis acids like AlCl₃) to enhance regioselectivity during bromination/fluorination steps .
  • Employ Suzuki-Miyaura coupling for aryl group introduction under palladium catalysis, ensuring inert atmosphere conditions to prevent side reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR to confirm substituent positions (e.g., coupling constants for ortho-fluorine on phenyl ring) .
  • ¹⁹F NMR for verifying fluorine substitution patterns .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₀H₁₀BrFO₂, expected m/z 290.09) .
    • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. How can researchers address discrepancies in reported physical properties (e.g., density, boiling point) for this compound?

  • Validation Methods :

  • Cross-reference crystallographic data (e.g., unit cell parameters from X-ray diffraction) to resolve density variations .
  • Use differential scanning calorimetry (DSC) to confirm melting points and thermal stability .
  • Compare experimental boiling points with computational predictions (e.g., ACD/Labs Percepta) to identify outliers .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the structure of this compound derivatives?

  • Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) to capture subtle conformational differences in the oxetane ring .
  • Refinement Tools : SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions .
  • Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams, highlighting steric strain in the oxetane ring .

Q. How does the conformation of the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring puckering and predict reactivity at the methyl-substituted carbon .
  • Experimental Validation : Kinetic studies under varying solvents (e.g., DMF vs. THF) to correlate ring strain with reaction rates .

Q. What methodologies can resolve contradictions in regioselectivity observed during halogenation of the phenyl ring?

  • Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁸F) to track halogenation pathways .
  • Competition Experiments : Compare bromination rates in para vs. meta positions using substituted analogs to identify electronic/steric effects .

Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?

  • Structure-Activity Relationship (SAR) :

  • Introduce hydrophilic groups (e.g., hydroxymethyl) to enhance solubility and binding affinity .
  • Replace bromine with bioisosteres (e.g., trifluoromethyl) to modulate pharmacokinetic properties .
    • Screening : High-throughput assays (e.g., fluorescence polarization) to evaluate inhibition of bacterial RNA polymerase, leveraging known oxazolidinone pharmacophores .

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